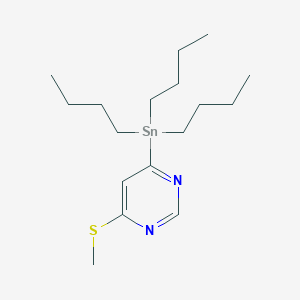
4-(Methylthio)-6-(tributylstannyl)pyrimidine
Descripción general
Descripción
4-(Methylthio)-6-(tributylstannyl)pyrimidine is a chemical compound with the molecular formula C17H32N2SSn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6-(tributylstannyl)pyrimidine typically involves the introduction of the methylthio and tributylstannyl groups onto the pyrimidine ring. One common method is the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:
Reagents: Organotin compound (tributylstannyl derivative), organic halide, palladium catalyst.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically conducted at room temperature to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylthio)-6-(tributylstannyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylthio group.
Nucleophiles: For substitution reactions.
Major Products
Substituted Pyrimidines: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Coupled Products: From cross-coupling reactions.
Aplicaciones Científicas De Investigación
4-(Methylthio)-6-(tributylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of new materials with specific properties.
Catalysis: Acts as a catalyst in the production of polyurethane elastomers.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-6-(tributylstannyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methylthio group can undergo oxidation, while the tributylstannyl group can participate in coupling reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)-4-(tributylstannyl)pyrimidine: Similar structure but with different substitution pattern.
4-(Methylthio)aniline: Contains a methylthio group but lacks the pyrimidine ring.
3,4-Bis(tributylstannyl)furan: Contains tributylstannyl groups but with a furan ring instead of pyrimidine.
Uniqueness
4-(Methylthio)-6-(tributylstannyl)pyrimidine is unique due to the combination of the methylthio and tributylstannyl groups on the pyrimidine ring, which imparts distinct reactivity and versatility in chemical synthesis compared to other similar compounds.
Propiedades
IUPAC Name |
tributyl-(6-methylsulfanylpyrimidin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHCAMSGCYZLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)


![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)
![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)


![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid](/img/structure/B2806708.png)

